Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9FO3S |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
AYQHWVAVYWFVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Fluorine’s electronegativity also enhances electronic effects, which may stabilize interactions with enzyme active sites .
- Hydroxyl vs. Acetoxy/Ketone Groups : The 3-hydroxy group in the target compound allows for hydrogen bonding, unlike acetoxy or ketone groups in analogs like those in . This could influence solubility and target affinity.
- Synthetic Routes : Fluorination often requires specialized reagents (e.g., Selectfluor), whereas bromination (as in ) employs simpler protocols like Br₂ or NBS.
Physicochemical Properties
Notes:
- Brominated analogs exhibit higher molecular weights and lower solubility, limiting bioavailability .
Biological Activity
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the thiophene derivative family, characterized by a five-membered heterocyclic structure containing sulfur. Its molecular formula is , and it has a molecular weight of approximately 240.25 g/mol. The presence of fluorine and hydroxyl functional groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through several mechanisms, including modulation of key signaling pathways.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects:
- Inhibition Rate: The compound inhibited cell growth by approximately 70% at a concentration of 10 µM after 48 hours.
- Mechanism: The observed effects were linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the thiophene ring can significantly alter its activity.
Table 2: Comparative Analysis of Thiophene Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at position 5 | Antimicrobial, Anticancer |
| Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate | Fluorine at position 6 | Moderate activity |
| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Methyl group instead of ethyl | Low activity |
This table illustrates how structural modifications influence the biological properties of thiophene derivatives.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound are multifaceted:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It has been suggested that this compound could modulate receptor functions, affecting various signaling cascades relevant to cancer progression.
- Apoptotic Pathways: Induction of apoptosis in cancer cells indicates its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
